Tioenopirimidinas
Thienopyrimidines are a class of heterocyclic compounds that have attracted significant interest in the pharmaceutical and materials science fields due to their versatile structural features and unique physicochemical properties. The thienopyrimidine core consists of a five-membered thiophene ring fused with a six-membered pyrimidine ring, creating a rigid yet flexible molecular architecture.
These compounds often exhibit excellent pharmacological activities, including anti-inflammatory, antitumor, and antiviral effects, making them promising candidates for the development of new therapeutic agents. In addition to their medicinal applications, thienopyrimidines have also shown potential as electron-donating materials in organic electronics due to their ability to efficiently transfer electrons.
The synthetic methods for preparing thienopyrimidines are well-established and can be achieved through various strategies such as condensation reactions, Friedel-Crafts alkylation, and multistep coupling reactions. Their tunable structural properties enable the design of molecules with tailored physicochemical characteristics, making them versatile building blocks in both academic research and industrial applications.

Estructura | Nombre químico | CAS | MF |
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2-Chlorothieno[2,3-d]pyrimidine | 83259-30-7 | C6H3ClN2S |
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6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | 108831-66-9 | C7H6N2OS |
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2-(chloromethyl)-5-(4-chlorophenyl)-3H,4H-thieno2,3-dpyrimidin-4-one | 91225-69-3 | C13H8Cl2N2OS |
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6-phenyl-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one | 379238-82-1 | C15H12N2OS2 |
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6-methyl-3,5-diphenyl-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one | 315711-23-0 | C19H14N2OS2 |
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Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate | 1379302-45-0 | C8H5ClN2O2S |
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4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile | 875798-54-2 | C7H2ClN3S |
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4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde | 875340-14-0 | C7H3ClN2OS |
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4-chloro-5-(4-fluorophenyl)thieno2,3-dpyrimidine | 384351-45-5 | C12H6ClFN2S |
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4-Chloro-7-phenylthieno[3,2-d]pyrimidine | 827614-26-6 | C12H7ClN2S |
Literatura relevante
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Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
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Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
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5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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